molecular formula C20H20N4O2 B5470762 N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5470762
M. Wt: 348.4 g/mol
InChI Key: MVOUIOLBMYVPMU-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials may include cyclopropylamine, phenoxymethyl bromide, pyridine-2-carboxaldehyde, and 1H-pyrazole-3-carboxylic acid. The reactions may involve:

    Formation of intermediates: The initial steps may involve the formation of intermediates such as cyclopropyl-pyrazole and phenoxymethyl-pyrazole.

    Coupling reactions: The intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, including its activity against specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide shares structural similarities with other pyrazole carboxamides, such as:
    • N-cyclopropyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
    • N-(pyridin-2-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(24(17-9-10-17)13-15-6-4-5-11-21-15)19-12-16(22-23-19)14-26-18-7-2-1-3-8-18/h1-8,11-12,17H,9-10,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOUIOLBMYVPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=N2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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